molecular formula C20H22N4O3 B2490004 1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-88-8

1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2490004
CAS No.: 868143-88-8
M. Wt: 366.421
InChI Key: ACVVYJMAVXHHKH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic core with three carbonyl groups (2,4,6-trione). The structure includes four methyl groups (1,3,8,8-tetramethyl) and a pyridin-4-yl substituent at position 5, contributing to its unique electronic and steric properties. Its synthesis typically involves multicomponent reactions, as seen in , where a one-pot method yields derivatives with high melting points (>300°C) and distinct spectral profiles.

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-pyridin-4-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-20(2)9-12-15(13(25)10-20)14(11-5-7-21-8-6-11)16-17(22-12)23(3)19(27)24(4)18(16)26/h5-8,14,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVVYJMAVXHHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=NC=C4)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of 366.42 g/mol. Its structure features a pyrimidine and quinoline framework, which are known for their diverse biological activities. The presence of the pyridine ring enhances its pharmacological properties by influencing electron distribution and reactivity.

Anticancer Properties

Research has indicated that derivatives of pyrimidoquinoline compounds exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. They have also been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Case Study : A study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells in vitro by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • In Vitro Studies : Research has shown that pyrimidoquinoline derivatives possess activity against various bacterial strains. For example, compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antimalarial Activity

Pyrimidoquinoline derivatives have also been investigated for their antimalarial effects:

  • Efficacy : Some studies report promising results against Plasmodium falciparum, the parasite responsible for malaria. The compound may act by inhibiting dihydropteroate synthase, an essential enzyme in folate biosynthesis in the parasite .
  • Clinical Relevance : Given the rising resistance to current antimalarial drugs, compounds like this compound could represent a novel therapeutic approach.

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Mechanism : The compound may exert protective effects against neurodegeneration by modulating oxidative stress pathways and reducing inflammation in neuronal tissues.
  • Preliminary Findings : In animal models of neurodegenerative diseases, related compounds have shown improvements in cognitive function and reductions in neuroinflammatory markers .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialDisruption of cell wall synthesis
AntimalarialInhibition of dihydropteroate synthase
NeuroprotectiveModulation of oxidative stress; anti-inflammatory effects

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Similar compounds in the pyrimidoquinoline family have shown promising antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth effectively .
  • Anticancer Properties : Studies have demonstrated the potential of pyrimidoquinolines in cancer treatment. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study conducted on pyrimidoquinoline derivatives found that certain modifications increased their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity and showed significant inhibition zones for selected derivatives .

Case Study 2: Anticancer Potential

Research published in Pharmacological Reviews highlighted the anticancer properties of similar compounds. The study focused on their ability to induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The pyridin-4-yl group in the target compound distinguishes it from analogs with phenyl, halogenated, or methoxy-substituted aryl groups. Key comparisons include:

Compound Name & Substituent Melting Point (°C) Molecular Formula IR (Carbonyl Stretches, cm⁻¹) Reference
Target: 5-(Pyridin-4-yl) 340 C₂₁H₂₂N₄O₃ 1705, 1661, 1643
5-(4-Chlorobenzyloxy-3-methoxyphenyl) N/A C₂₉H₂₇ClN₄O₅ 1718, 1689
5-(4-Methylphenyl) N/A (solvate) C₂₀H₂₃N₃O₃ N/A
5-(4-Hydroxyphenyl) >300 C₁₉H₁₉N₃O₄ N/A
5-(4-Methylthiophenyl) N/A C₂₀H₂₁N₃O₃S N/A

Key Observations :

  • Pyridinyl vs.
  • Melting Points : The target compound’s high melting point (340°C) aligns with derivatives bearing electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ), whereas hydroxyl or methoxy substituents () may reduce thermal stability due to hydrogen bonding.

Preparation Methods

Conventional Thermal Synthesis

A one-pot synthesis involves refluxing equimolar quantities of:

  • 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (methyl groups at N1 and N3)
  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (source of C8 methyl groups and ketones at C2/C6)
  • Pyridine-4-carbaldehyde (source of C5 pyridinyl group)

Reaction conditions : Acetic acid (5 mL/mmol) at reflux (120°C) for 6–8 hours.
Mechanism :

  • Mannich-type imine formation between the aldehyde and aminopyrimidinone.
  • Michael addition of dimedone’s enol to the imine intermediate.
  • Cyclodehydration to form the tetrahydropyrimidoquinoline core.

Yield : 65–72% after recrystallization in ethanol.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) accelerates the reaction by enhancing mass transfer and cavitation effects:
Procedure :

  • Mix precursors in ethanol (1:1:1 molar ratio).
  • Irradiate at 60°C for 1.5 hours.
  • Filter and recrystallize.

Advantages :

  • Reaction time reduced by 70% compared to thermal methods.
  • Yield improvement to 78–85%.

Functionalization and Cyclization Steps

Pyrimidine Trione Formation

The 2,4,6-trione system arises from:

  • Knoevenagel condensation between dimedone and pyrimidinone derivatives, forming a β-diketone intermediate.
  • Cyclization with urea under basic conditions (NaOEt/EtOH), introducing the third ketone via oxidative dehydrogenation.

Key intermediate :
2-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, generated from cyclohexanone, pyridine-4-carbaldehyde, and malononitrile.

Methyl Group Installation

  • N1 and N3 methyl groups : Pre-installed via methylated aminopyrimidinone precursors.
  • C8 methyl groups : Inherited from dimedone’s 5,5-dimethyl structure.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Time (h)
Acetic acid None 72 8
Ethanol Piperidine 68 6
DMF TEA 61 10

Acetic acid provides optimal protonation for imine formation without side reactions.

Temperature Effects

Temperature (°C) Conversion (%)
80 45
100 68
120 72

Higher temperatures favor cyclodehydration but risk decomposition beyond 130°C.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, C8-CH₃), 2.35 (s, 3H, N3-CH₃), 3.02 (s, 3H, N1-CH₃), 7.45–8.20 (m, 4H, pyridinyl-H).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
  • X-ray crystallography : Confirms chair conformation of the dimedone-derived cyclohexane ring and coplanarity of the pyrimidine-quinoline system.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield pyrimido[4,5-c]quinoline regioisomers.
  • Solubility : Dimedone’s low polarity necessitates polar aprotic solvents (e.g., DMF) for homogeneous reactions.
  • Oxidative degradation : Prolonged heating (>12 h) leads to aromatization of the tetrahydroquinoline core.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodology : Replace toxic solvents (e.g., DMF) with water or ionic liquids. Catalytic methods (e.g., nano-ZnO) reduce reaction times and improve atom economy .

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